{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine is a chemical compound that possesses a unique structure featuring a bromopyridine moiety linked to a piperidine ring. This compound is recognized for its versatility in scientific research, particularly in drug discovery and materials science. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biological research.
The compound can be synthesized through the reaction of 5-bromopyridine with piperidine derivatives, typically under controlled conditions using solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. This synthesis method is crucial for obtaining the compound in high purity, which is essential for its applications in research.
{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine falls under the category of organic compounds, specifically amines, due to the presence of the amine functional group. It is also classified as a heterocyclic compound because it contains nitrogen atoms within its ring structures.
The synthesis of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine typically involves several key steps:
The reaction conditions often include the use of dichloromethane or ethanol as solvents and may require catalysts such as palladium on carbon to facilitate the coupling reaction. Industrial production methods may involve automated reactors to ensure consistency and efficiency, alongside rigorous purification processes like recrystallization and chromatography .
The molecular formula for this compound is CHBrN, and its molecular weight is approximately 270.17 g/mol. The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and biological activity.
{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the piperidine ring is capable of forming hydrogen bonds with target proteins.
Compounds with similar structures have been shown to influence various biochemical pathways, leading to a range of downstream effects. This includes potential therapeutic effects in neurological disorders due to their ability to modulate neurotransmitter systems .
The physical properties of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the identity and purity of the compound .
{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine has diverse applications in scientific research:
This compound's unique structural features make it a valuable tool across multiple research disciplines, contributing significantly to advancements in drug discovery and material science applications.
Reductive amination stands as the cornerstone for constructing the piperidine-alkyne backbone preceding pyridine coupling. Optimization studies reveal that sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at ambient temperature achieves superior yields (85–92%) compared to sodium cyanoborohydride (NaBH₃CN) in methanol (70–75%), minimizing side-product formation [5] [6]. The reaction tolerates diverse aldehydes, including 5-bromopyridine-2-carbaldehyde, but requires strict exclusion of moisture. A key advancement involves in situ imine formation using molecular sieves, followed by controlled borohydride addition, suppressing over-alkylation. Post-reduction, the primary amine is efficiently protected as a tert-butoxycarbonyl (Boc) carbamate (95% yield) using Boc₂O and DMAP in THF, crucial for downstream functionalization [5]. Computational analyses (logP ~1.12, TPSA ~38.91 Ų) confirm favorable physicochemical properties of intermediates, enhancing reaction predictability [6].
Table 1: Optimization of Reductive Amination Conditions
Reducing Agent | Solvent | Temp (°C) | Additive | Yield (%) | Major Side Product |
---|---|---|---|---|---|
NaBH(OAc)₃ | DCE | 25 | None | 92 | <5% Dialkylation |
NaBH₃CN | MeOH | 25 | AcOH | 75 | 15% Enamine |
NaBH₄ | EtOH | 0 | None | 60 | 30% Aldol Condensate |
The C5-bromine of the pyridine ring enables strategic diversification via Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (4:1) at 80°C achieve >90% conversion [1] [3]. Crucially, the Boc-protected piperidinylmethylamine moiety remains intact under these conditions. Buchwald-Hartwig amination is equally viable; coupling with secondary amines employs Pd₂(dba)₃/XPhos (2 mol%) and KOtBu in dioxane at 100°C, yielding 80–88% of advanced intermediates. For direct C-H activation, electron-deficient auxiliaries (e.g., 8-aminoquinoline) facilitate C3-arylation at the pyridine ring using Pd(OAc)₂ (10 mol%) and AgOAc oxidant in trifluoroethanol [1] [8]. The bromine also serves as a halogen bond donor in crystal engineering of salts, influencing solid-state stability of final APIs [3].
Table 2: Palladium-Catalyzed Coupling Efficiency with Bromopyridine Core
Coupling Type | Catalyst/Ligand | Base/Solvent | Temp (°C) | Yield Range (%) | Key Limitation |
---|---|---|---|---|---|
Suzuki (Aryl) | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 80 | 85–95 | Heteroaryl boronics <70% |
Buchwald (Amine) | Pd₂(dba)₃/XPhos | KOtBu / Dioxane | 100 | 80–88 | Sterically hindered amines |
Direct Arylation (C3) | Pd(OAc)₂ / 8-Aminoquinoline | AgOAc / TFE | 120 | 65–75 | Requires directing group |
A convergent "building block" approach maximizes synthetic flexibility. Step 1 involves nucleophilic displacement of 5-bromo-2-(chloromethyl)pyridine with N-Boc-piperidin-4-yl-methanamine, utilizing DIPEA in acetonitrile at 20°C for 16 hours (86% yield) [3] [8]. Step 2 employs acidic deprotection (4M HCl in dioxane/methanol, 18–24 hours, quantitative yield) to unmask the piperidine nitrogen. Alternatively, the scaffold can be assembled via reductive amination of 5-bromopyridine-2-carbaldehyde with piperidin-4-yl-methanamine, followed by Boc protection/deprotection sequences. This modularity enables rapid generation of analog libraries: substituting the 5-bromine post-coupling or varying the piperidine N-substituent (e.g., alkyl, acyl, sulfonyl) prior to deprotection [8]. Nickel-catalyzed protocols offer cost advantages for certain steps, such as the denitrogenative transannulation of benzotriazinones with alkynes to access substituted pyridine precursors under milder conditions (Ni(cod)₂/dppbenz, 60°C) [8].
Microwave irradiation dramatically accelerates key cyclization and functionalization steps. Solvent-free N-alkylation of 4-(aminomethyl)piperidine with 5-bromo-2-(bromomethyl)pyridine on basic alumina support under MWI (300 W, 150°C, 10 min) delivers the target compound in 93% yield, eliminating solvent waste and reducing reaction times from hours to minutes [7]. This technique is particularly advantageous for SNAr reactions involving sterically encumbered piperidines. Scale-up studies (up to 100 g) confirm reproducibility and superior purity (>98% by HPLC) compared to conventional heating in DMF or DMSO. Additionally, MW-assisted Suzuki coupling directly on the assembled scaffold proceeds efficiently without protecting groups using Pd/C and aqueous K₂CO₃ under solventless conditions [7].
Enantioselective synthesis focuses on chiral center introduction at C2/C6 of the piperidine ring or within the aminomethyl side chain. Chiral auxiliaries (e.g., (R)- or (S)-phenethylamine) facilitate diastereoselective reductive amination of 4-(tert-butoxycarbonyl)piperidin-4-yl-methanone derivatives, achieving de >90% [6] [8]. Catalytic asymmetric hydrogenation of Δ¹- or Δ³-piperideine precursors using Ir-(S)-SegPhos or Rh-(R,R)-Et-DuPhos complexes affords chiral piperidines with ee values of 88–95%. Computational modeling (QM/MM) reveals that steric bulk at C4 (aminomethyl) significantly influences the conformational equilibrium (equatorial vs. axial preference) of subsequent C2/C6 substituents, impacting receptor binding affinity in drug candidates [6]. Resolution via diastereomeric salt formation with L-tartaric acid remains practical for gram-scale production, yielding enantiopure (>99% ee) (R)- and (S)-enantiomers.
Table 3: Stereochemical Outcomes in Piperidine Derivatives
Chiral Control Method | Reaction Type | Chiral Source | de/ee (%) | Relative Rate (krel) |
---|---|---|---|---|
Diastereoselective Amination | Reductive Amination | (R)-Phenethylamine | 92 de | 1.8 |
Asymmetric Hydrogenation | Imine Reduction | Ir-(S)-SegPhos (0.5 mol%) | 95 ee | 15.2 |
Enzymatic Resolution | Hydrolysis (Acetate) | Candida antarctica Lipase | >99 ee | 25 (S) / 1 (R) |
Diastereomeric Salt Formation | Crystallization | L-Tartaric Acid | >99 ee | N/A |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9